
Synthesis of 5-methoxy-6-methyl-2-
aminoindane: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest
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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 5-methoxy-6-

methyl-2-aminoindane (MMAI), a rigid analogue of 3-methoxy-4-methylamphetamine.

Developed in the early 1990s by a team led by David E. Nichols at Purdue University, MMAI is
a potent and selective serotonin releasing agent (SSRA) that has been instrumental in

neuropharmacological research.[1][2] This guide details the synthetic pathway, experimental

protocols, and quantitative data derived from the primary scientific literature.

Synthetic Pathway Overview
The synthesis of racemic 5-methoxy-6-methyl-2-aminoindane proceeds through a multi-step

sequence starting from 3-methoxy-4-methylbenzaldehyde. The key stages involve a Henry

condensation to introduce the nitroethyl group, followed by reduction of the nitroalkene,

cyclization to form the indanone core, formation of an oxime, and subsequent reduction to the

final amine.

Below is a DOT language script for generating a diagram of the synthetic workflow.
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Caption: Synthetic pathway for 5-methoxy-6-methyl-2-aminoindane (MMAI).

Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis,

including reactant quantities and product yields.

Table 1: Synthesis of Intermediates
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Step
Starting
Material

Key Reagents Product Yield (%)

1

3-Methoxy-4-

methylbenzaldeh

yde

Nitroethane,

Ammonium

acetate

1-(3-Methoxy-4-

methylphenyl)-2-

nitropropene

85

2

1-(3-Methoxy-4-

methylphenyl)-2-

nitropropene

Iron powder,

Ferric chloride

3-Methoxy-4-

methylphenylace

tone

70

3

3-Methoxy-4-

methylphenylace

tone

Sodium

hypochlorite

β-(3-Methoxy-4-

methylphenyl)pro

pionic acid

75

4

β-(3-Methoxy-4-

methylphenyl)pro

pionic acid

Polyphosphoric

acid

5-Methoxy-6-

methyl-1-

indanone

80

5

5-Methoxy-6-

methyl-1-

indanone

Hydroxylamine

hydrochloride,

Pyridine

5-Methoxy-6-

methyl-1-

indanone oxime

95

6

5-Methoxy-6-

methyl-1-

indanone oxime

Raney Nickel,

Hydrogen

5-Methoxy-6-

methyl-1-

aminoindane

78

7

5-Methoxy-6-

methyl-1-

aminoindane

Acetic anhydride

N-Acetyl-5-

methoxy-6-

methyl-1-

aminoindane

90

Table 2: Final Synthesis Step
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Step
Starting
Material

Key Reagents Product Yield (%)

8

N-Acetyl-5-

methoxy-6-

methyl-1-

aminoindane

Lithium

aluminum

hydride, HCl

5-Methoxy-6-

methyl-2-

aminoindane HCl

65

Detailed Experimental Protocols
The following protocols are adapted from the synthesis described by Nichols and colleagues.[1]

Step 1: 1-(3-Methoxy-4-methylphenyl)-2-nitropropene

A solution of 3-methoxy-4-methylbenzaldehyde (15.0 g, 0.1 mol), nitroethane (15.0 g, 0.2 mol),

and ammonium acetate (5.0 g) in 100 mL of glacial acetic acid is refluxed for 2 hours. The

reaction mixture is then poured into 500 mL of ice-water. The precipitated yellow solid is

collected by filtration, washed with water, and recrystallized from ethanol to afford the product.

Step 2: 3-Methoxy-4-methylphenylacetone

To a stirred suspension of iron powder (30 g) in a mixture of 100 mL of water and 100 mL of

tetrahydrofuran (THF) is added a small amount of ferric chloride. The mixture is heated to

reflux, and a solution of 1-(3-methoxy-4-methylphenyl)-2-nitropropene (20.7 g, 0.1 mol) in 50

mL of THF is added dropwise over 1 hour. After the addition is complete, the mixture is refluxed

for an additional 3 hours. The reaction is then cooled, filtered, and the filtrate is extracted with

diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated in

vacuo. The residue is distilled under reduced pressure to give the pure ketone.

Step 3: β-(3-Methoxy-4-methylphenyl)propionic acid

A solution of 3-methoxy-4-methylphenylacetone (17.8 g, 0.1 mol) in 100 mL of dioxane is

added to a stirred solution of sodium hypochlorite (0.74 M, 270 mL). The mixture is stirred at

room temperature for 4 hours. Sodium bisulfite is then added to destroy the excess

hypochlorite. The solution is acidified with concentrated hydrochloric acid and the resulting

precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-

water mixture.
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Step 4: 5-Methoxy-6-methyl-1-indanone

β-(3-Methoxy-4-methylphenyl)propionic acid (19.4 g, 0.1 mol) is added to 200 g of

polyphosphoric acid preheated to 80 °C. The mixture is stirred at this temperature for 2 hours.

The hot mixture is then poured onto 500 g of crushed ice with vigorous stirring. The resulting

solid is collected by filtration, washed with water, and recrystallized from ethanol.

Step 5: 5-Methoxy-6-methyl-1-indanone oxime

A mixture of 5-methoxy-6-methyl-1-indanone (17.6 g, 0.1 mol), hydroxylamine hydrochloride

(10.4 g, 0.15 mol), and 100 mL of pyridine is heated on a steam bath for 2 hours. The mixture

is then poured into 500 mL of water. The precipitated solid is collected by filtration, washed with

water, and recrystallized from ethanol.

Step 6: 5-Methoxy-6-methyl-1-aminoindane

A solution of 5-methoxy-6-methyl-1-indanone oxime (19.1 g, 0.1 mol) in 200 mL of absolute

ethanol is hydrogenated over Raney nickel (approximately 5 g) in a Parr apparatus at 50 psi of

hydrogen pressure and room temperature until the theoretical amount of hydrogen is

consumed. The catalyst is removed by filtration, and the solvent is evaporated in vacuo to give

the crude amine.

Step 7: N-Acetyl-5-methoxy-6-methyl-1-aminoindane

Acetic anhydride (12.2 g, 0.12 mol) is added to a solution of 5-methoxy-6-methyl-1-

aminoindane (17.7 g, 0.1 mol) in 100 mL of pyridine. The mixture is stirred at room temperature

for 4 hours and then poured into 500 mL of water. The precipitated solid is collected by filtration

and recrystallized from ethanol.

Step 8: 5-Methoxy-6-methyl-2-aminoindane Hydrochloride

A solution of N-acetyl-5-methoxy-6-methyl-1-aminoindane (21.9 g, 0.1 mol) in 100 mL of dry

THF is added dropwise to a stirred suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in

200 mL of dry THF. The mixture is refluxed for 4 hours, then cooled in an ice bath. The reaction

is quenched by the successive addition of 7.6 mL of water, 7.6 mL of 15% sodium hydroxide

solution, and 22.8 mL of water. The resulting precipitate is filtered off and washed with THF.

The combined filtrate is dried over anhydrous potassium carbonate and the solvent is removed
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in vacuo. The residue is dissolved in anhydrous diethyl ether and ethereal HCl is added to

precipitate the hydrochloride salt. The salt is collected by filtration and recrystallized from

ethanol-ether.

Conclusion
The synthetic route to 5-methoxy-6-methyl-2-aminoindane is a well-established, multi-step

process that provides this valuable pharmacological tool in good overall yield. The procedures

outlined in this guide, derived from the original literature, offer a detailed roadmap for its

preparation in a laboratory setting. Careful execution of each step is crucial for achieving the

desired purity and yield of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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